N-[4-(tert-butylsulfamoyl)phenyl]-1-(2,2-dimethylpropanoyl)piperidine-4-carboxamide
Overview
Description
N-[4-(tert-butylsulfamoyl)phenyl]-1-(2,2-dimethylpropanoyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C21H33N3O4S and its molecular weight is 423.6 g/mol. The purity is usually 95%.
The exact mass of the compound N-{4-[(tert-butylamino)sulfonyl]phenyl}-1-(2,2-dimethylpropanoyl)-4-piperidinecarboxamide is 423.21917772 g/mol and the complexity rating of the compound is 685. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Chemical Properties
The compound "N-{4-[(tert-butylamino)sulfonyl]phenyl}-1-(2,2-dimethylpropanoyl)-4-piperidinecarboxamide" and its analogs are often synthesized for exploring novel chemical entities with potential therapeutic applications. For instance, studies have demonstrated methods for synthesizing 4-arylamino-4-piperdinecarboxylic acids, which are crucial starting materials for creating potent analgesics through suitable substitutions on nitrogen atoms, indicating the compound's relevance in designing new analgesic agents (Van Daele et al., 1976). Additionally, the development of new synthetic routes to piperidines and related structures through cyclization of acetylenic sulfones showcases the compound's significance in organic synthesis and drug development (Back & Nakajima, 2000).
Polymer Synthesis and Characterization
Compounds with tert-butylamino and sulfonyl functional groups are integral to synthesizing novel polymers with unique properties. Research on synthesizing new soluble polyamides from bis[4-(4-carboxyphenoxy)phenyl]-4-tert-butylcyclohexane demonstrates these compounds' utility in creating materials with excellent solubility and thermal stability, suggesting applications in high-performance polymers and coatings (Liaw et al., 2000).
Biological Activity and Potential Therapeutic Applications
The synthesis of O-substituted derivatives of 1-[(3,5-dichloro-2-hydroxyphenyl)sulfonyl]piperidine reveals the compound's potential in generating biologically active sulfonamides. These derivatives exhibit significant activity against enzymes like butyrylcholinesterase, highlighting their potential in designing enzyme inhibitors for treating diseases associated with cholinesterase malfunction (Khalid et al., 2013).
Properties
IUPAC Name |
N-[4-(tert-butylsulfamoyl)phenyl]-1-(2,2-dimethylpropanoyl)piperidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33N3O4S/c1-20(2,3)19(26)24-13-11-15(12-14-24)18(25)22-16-7-9-17(10-8-16)29(27,28)23-21(4,5)6/h7-10,15,23H,11-14H2,1-6H3,(H,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKFNSXLWGVGHBO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCC(CC1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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